1'-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number and IUPAC name .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. It often involves multiple steps, including condensation, cyclization, and substitution reactions.Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. It can be represented by a structural formula .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions .Physical and Chemical Properties Analysis
Physical properties of a compound include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity. Chemical properties include reactivity with other chemicals, flammability, and types of chemical reactions the substance can undergo .Scientific Research Applications
Sigma Receptor Ligands
- Affinity and Selectivity for Sigma Receptors : Studies have synthesized and evaluated spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives for their affinity towards sigma receptors. These compounds, including the one , have been identified as ligands with subnanomolar affinity, particularly for the sigma-2 receptor site. The structural modifications within this class have been shown to significantly affect their affinity and selectivity towards sigma 1 and sigma 2 receptors, with certain derivatives displaying high selectivity for sigma 2 over sigma 1 receptor sites. This indicates their potential for use in exploring sigma receptor functions and as leads for developing therapeutic agents targeting conditions associated with sigma receptor activity (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
- Potential CNS Agents : Other research has focused on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents. These studies aimed at exploring the antidepressant activities and other CNS-related pharmacological effects of these compounds. Certain derivatives have demonstrated marked inhibition of tetrabenazine-induced ptosis, a property associated with antidepressant activity. This suggests their potential application in developing new therapeutic agents for CNS disorders (Bauer et al., 1976).
Antimycobacterial Activity
- Antimycobacterial Evaluation : Spiro compounds, including spiro-piperidin-4-ones, have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some of these compounds have shown promising activity, suggesting their potential as novel antimycobacterial agents. This highlights the diverse therapeutic applications of spiro compounds in infectious disease research (Ranjith Kumar et al., 2009).
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown due to the lack of specific target identification. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The compound may potentially affect various biochemical pathways due to its broad structural features. Without specific target identification, it is challenging to predict the exact pathways and their downstream effects .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Safety and Hazards
Properties
IUPAC Name |
1'-[2-(4-chlorophenoxy)-2-methylpropanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4/c1-21(2,27-16-9-7-15(23)8-10-16)20(26)24-13-11-22(12-14-24)18-6-4-3-5-17(18)19(25)28-22/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLQLPGIBDUDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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